4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid
Description
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-12-7-6-11(10-13(12)21-2)8-9-16-14(17)4-3-5-15(18)19/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVGZJBNIWUEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid involves several steps. One method includes the reaction of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide with 3,4,5-trimethoxy phenylacetate in the presence of dimethylaminopyridine (DMAP) and anhydrous dichloromethane . The reaction is initiated by cooling the mixture to 0°C and adding EDCI.HCl under nitrogen protection. The mixture is then stirred for 30 minutes, warmed to room temperature, and stirred for an additional 24 hours . The product is purified through a series of washes and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Neuroprotective Properties
Recent studies have indicated that compounds similar to 4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid may exhibit neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases (NDDs) such as Alzheimer's disease (AD) and Parkinson's disease (PD). The compound's ability to modulate oxidative stress and inhibit amyloid-beta aggregation positions it as a candidate for further research in NDD therapies .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In models of acute inflammation, it demonstrated significant inhibition of inflammatory markers and pathways, suggesting its potential use in treating conditions characterized by excessive inflammation . Such properties are crucial in developing treatments for chronic inflammatory diseases that often accompany neurodegenerative disorders.
Cancer Treatment
Emerging research suggests that this compound may play a role in cancer therapy, particularly in B-cell proliferative disorders such as multiple myeloma. Its mechanism involves modulating pathways related to cell proliferation and apoptosis, making it a candidate for combination therapies with existing treatments .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties and applications.
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical behaviors, highlighting the uniqueness of this compound.
Biological Activity
4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid (commonly referred to as 4-DMPEB) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.
- Chemical Name : this compound
- CAS Number : 4926-13-0
- Molecular Formula : C15H21NO5
- Molecular Weight : 295.33 g/mol
The biological activity of 4-DMPEB is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may modulate enzyme activity and receptor interactions, leading to significant biological effects. For instance, it is suggested that 4-DMPEB may influence pathways related to inflammation and apoptosis, although specific mechanisms remain to be fully elucidated .
Antiviral Activity
Recent studies have indicated that compounds structurally related to 4-DMPEB exhibit antiviral properties. For example, 4-Phenyl-butyric acid (4-PBA), a compound closely related to 4-DMPEB, has shown inhibitory effects on the replication of the Japanese encephalitis virus (JEV). In vitro and in vivo studies demonstrated that 4-PBA significantly reduced viral titers and alleviated endoplasmic reticulum stress induced by JEV infection. This suggests a potential for similar antiviral applications for 4-DMPEB .
Anti-inflammatory Effects
Research indicates that compounds with similar structures can exert anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation are potential mechanisms through which 4-DMPEB may exert its biological activity. This aligns with findings from studies on related compounds that have demonstrated efficacy in reducing inflammation in various models .
Enzyme Interaction Studies
In biological assays, 4-DMPEB has been employed to study its interaction with specific enzymes. Preliminary results suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
